molecular formula C8H13ClN2 B14073294 1-(3-Methylpyridin-2-yl)ethanamine hydrochloride

1-(3-Methylpyridin-2-yl)ethanamine hydrochloride

Cat. No.: B14073294
M. Wt: 172.65 g/mol
InChI Key: LZXBFBWVVFBTMD-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 3-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of 1-(3-Methylpyridin-2-yl)ethanamine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)ethanamine hydrochloride is utilized in a wide range of scientific research fields:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

  • 1-(3-Methyl-2-pyridinyl)ethanamine dihydrochloride
  • 1-(6-Methylpyridin-3-yl)ethanamine

Comparison: 1-(3-Methylpyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-10-8(6)7(2)9;/h3-5,7H,9H2,1-2H3;1H

InChI Key

LZXBFBWVVFBTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)N.Cl

Origin of Product

United States

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